molecular formula C25H36N2O6 B1664808 Alvimopan dihydrate CAS No. 170098-38-1

Alvimopan dihydrate

Numéro de catalogue B1664808
Numéro CAS: 170098-38-1
Poids moléculaire: 460.6 g/mol
Clé InChI: USPVLEIQIUNQGE-DBFLIVQGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Alvimopan dihydrate is a potent, selective, orally active, and reversible μ-opioid receptor antagonist . It is used to reduce healing time of the upper and lower gastrointestinal tract following surgical procedures that involve bowel resection with primary anastomosis .


Molecular Structure Analysis

Alvimopan dihydrate has a molecular weight of 460.56 g/mol . Its chemical formula is C25H36N2O6 . The structure of Alvimopan dihydrate is complex, with multiple rings and functional groups .


Chemical Reactions Analysis

Alvimopan dihydrate’s high affinity for the peripheral mu-receptor leads to slower absorption dependent on dissociation from the receptor and subsequently low oral bioavailability of less than 7% . It is primarily metabolized by intestinal flora to an active metabolite .


Physical And Chemical Properties Analysis

Alvimopan dihydrate has a molecular weight of 460.56 g/mol . Its chemical formula is C25H36N2O6 . More detailed physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Treatment of Postoperative Ileus

Alvimopan dihydrate is used in the treatment of postoperative ileus (POI), which is a temporary impairment of bowel motility after surgery. It has been shown to accelerate gastrointestinal recovery , reduce the duration of POI, and consequently decrease the length of hospital stay .

μ-Opioid Receptor Antagonism

As a selective and potent μ-opioid receptor antagonist, Alvimopan dihydrate can counteract the gastrointestinal effects of opioid agonists such as morphine without affecting the central analgesic effects. This makes it valuable for managing opioid-induced bowel dysfunction .

Enhancing Gastrointestinal Surgery Outcomes

Alvimopan dihydrate has been studied for its role in improving outcomes in colorectal surgery by facilitating quicker recovery times and potentially reducing complications associated with perioperative opioid use .

Economic Impact on Healthcare

By reducing the duration of hospitalization, Alvimopan dihydrate can have a significant economic impact, potentially offsetting its acquisition costs through savings on postoperative care .

Opioid-Induced Bowel Dysfunction

It is also researched for its efficacy in treating opioid-induced bowel dysfunction, which is a common side effect of long-term opioid therapy for pain management .

Potential in Enhanced Recovery Protocols

Alvimopan dihydrate’s ability to improve gastrointestinal recovery may make it a valuable component in enhanced recovery after surgery (ERAS) protocols, which aim to optimize perioperative care and improve surgical outcomes .

Mécanisme D'action

Target of Action

Alvimopan dihydrate, also known as Alvimopan hydrate, primarily targets the μ-opioid receptors (MOR) in the gastrointestinal tract . These receptors play a crucial role in modulating gastrointestinal motility.

Mode of Action

Alvimopan dihydrate acts as a competitive antagonist of the μ-opioid receptors in the gastrointestinal tract . It binds to these peripheral receptors with a Ki of 0.2 ng/mL . The activation of these receptors by endogenous or exogenous agonists typically reduces gastrointestinal motility. Alvimopan dihydrate blocks this effect, thereby accelerating the gastrointestinal recovery period .

Biochemical Pathways

The primary biochemical pathway affected by Alvimopan dihydrate is the opioid receptor pathway . By antagonizing the μ-opioid receptors, Alvimopan dihydrate prevents the typical reduction in gastrointestinal motility caused by the activation of these receptors .

Pharmacokinetics

Alvimopan dihydrate exhibits a low oral bioavailability of less than 7% due to its high affinity for the peripheral μ-opioid receptor, which leads to slower absorption dependent on dissociation from the receptor .

Result of Action

The primary molecular and cellular effect of Alvimopan dihydrate’s action is the acceleration of gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis . This is achieved by blocking the reduction in gastrointestinal motility that would typically occur due to the activation of μ-opioid receptors .

Action Environment

The action of Alvimopan dihydrate can be influenced by various environmental factors. For instance, it is contraindicated in patients who have taken therapeutic doses of opioids for more than seven consecutive days immediately prior to when Alvimopan dihydrate would be initiated . This is because individuals with recent exposure to opioids are expected to be more sensitive to the effects of μ-opioid receptor antagonists .

Safety and Hazards

Alvimopan dihydrate should be handled with care to avoid inhalation, contact with eyes, skin, and clothing. It should be used in a well-ventilated area and kept away from sources of ignition . It is not classified as a hazardous substance or mixture .

Orientations Futures

Alvimopan dihydrate is currently approved for the treatment of postoperative ileus which it received in May 2008 . It is the first pharmacotherapy to be approved for this application. Future research may explore other potential applications of this drug .

Propriétés

IUPAC Name

2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4.2H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);2*1H2/t18-,20-,25+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPVLEIQIUNQGE-DBFLIVQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

156053-89-3 (anhydrous)
Record name Alvimopan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170098381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40168794
Record name Alvimopan hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Entereg

CAS RN

170098-38-1
Record name Alvimopan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170098381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alvimopan hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALVIMOPAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/677C126AET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alvimopan dihydrate
Reactant of Route 2
Alvimopan dihydrate
Reactant of Route 3
Alvimopan dihydrate
Reactant of Route 4
Alvimopan dihydrate
Reactant of Route 5
Alvimopan dihydrate
Reactant of Route 6
Alvimopan dihydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.